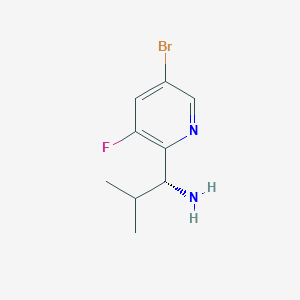
(1R)-1-(5-Bromo-3-fluoro(2-pyridyl))-2-methylpropylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(5-Bromo-3-fluoro(2-pyridyl))-2-methylpropylamine is a chemical compound characterized by its unique structure, which includes a bromine and fluorine atom attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-Bromo-3-fluoro(2-pyridyl))-2-methylpropylamine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a pyridine derivative, followed by the introduction of a methylpropylamine group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(5-Bromo-3-fluoro(2-pyridyl))-2-methylpropylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one atom or group with another, such as halogen exchange.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated compounds.
Applications De Recherche Scientifique
(1R)-1-(5-Bromo-3-fluoro(2-pyridyl))-2-methylpropylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as its role in drug development for neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (1R)-1-(5-Bromo-3-fluoro(2-pyridyl))-2-methylpropylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The specific pathways involved depend on the context of its application, such as its role in drug development or biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R)-1-(5-Bromo-3-chloro(2-pyridyl))-2-methylpropylamine
- (1R)-1-(5-Bromo-3-iodo(2-pyridyl))-2-methylpropylamine
- (1R)-1-(5-Bromo-3-methyl(2-pyridyl))-2-methylpropylamine
Uniqueness
What sets (1R)-1-(5-Bromo-3-fluoro(2-pyridyl))-2-methylpropylamine apart from similar compounds is its specific combination of bromine and fluorine atoms on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C9H12BrFN2 |
|---|---|
Poids moléculaire |
247.11 g/mol |
Nom IUPAC |
(1R)-1-(5-bromo-3-fluoropyridin-2-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C9H12BrFN2/c1-5(2)8(12)9-7(11)3-6(10)4-13-9/h3-5,8H,12H2,1-2H3/t8-/m1/s1 |
Clé InChI |
WLRYKBRZEXHBJE-MRVPVSSYSA-N |
SMILES isomérique |
CC(C)[C@H](C1=C(C=C(C=N1)Br)F)N |
SMILES canonique |
CC(C)C(C1=C(C=C(C=N1)Br)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B15238257.png)
![1,3-dimethyl-5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B15238265.png)
![(3R,5R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-3-OL](/img/structure/B15238272.png)
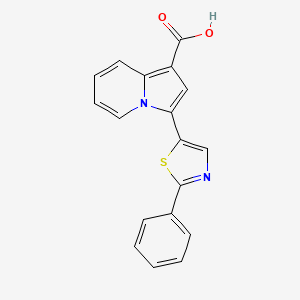
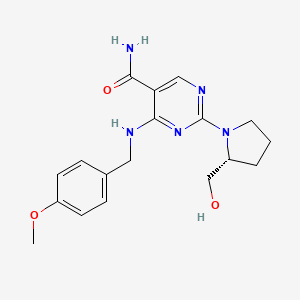
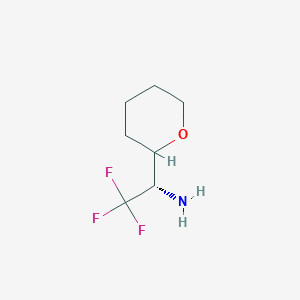


![7-bromo-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15238310.png)

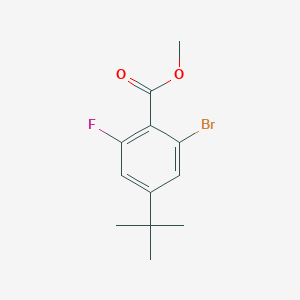
![2-Chloro-6-ethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B15238324.png)
